![molecular formula C15H9F7O2 B13424897 4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol typically involves the use of fluorinated reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency, making it suitable for the synthesis of complex fluorinated compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism by which 4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, leading to various biological effects. These interactions can modulate signaling pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated phenols and ethers, such as:
- 4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
- 4-[1,1,2,2-Tetrafluoro-2-(4-chlorophenyl)ethoxy]phenol
Uniqueness
What sets 4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol apart is the presence of multiple fluorine atoms, which significantly enhance its stability and reactivity. This makes it particularly valuable for applications requiring high-performance materials and precise biochemical interactions .
Properties
Molecular Formula |
C15H9F7O2 |
|---|---|
Molecular Weight |
354.22 g/mol |
IUPAC Name |
4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol |
InChI |
InChI=1S/C15H9F7O2/c16-13(17,9-1-3-10(4-2-9)14(18,19)20)15(21,22)24-12-7-5-11(23)6-8-12/h1-8,23H |
InChI Key |
LSBJREGVWMGAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(OC2=CC=C(C=C2)O)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


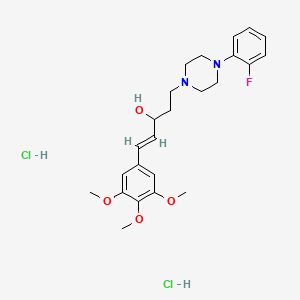

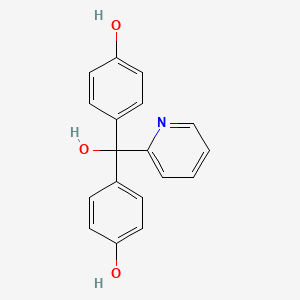
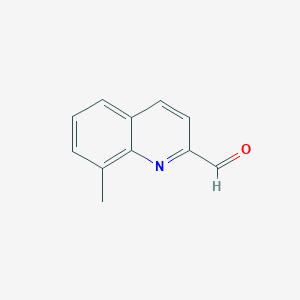
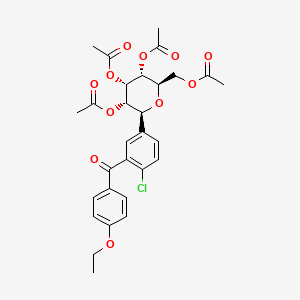
![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
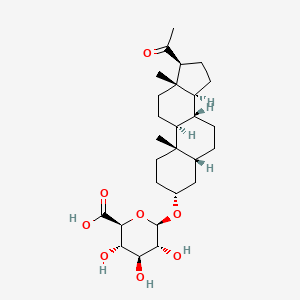

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)


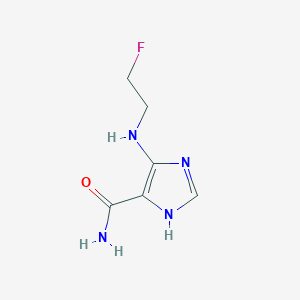
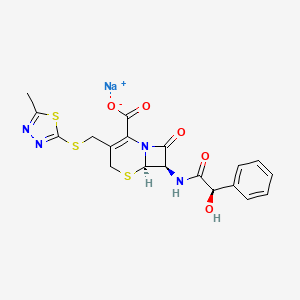
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
